molecular formula C16H16BrNO3 B2604823 Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 64260-89-5

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2604823
CAS No.: 64260-89-5
M. Wt: 350.212
InChI Key: SWEOKIGHFFOGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is a synthetic Schiff base compound provided for research purposes. Compounds within this class are extensively studied in coordination chemistry for their ability to act as chelating agents, forming complexes with various metal ions due to the presence of electron-donating atoms like nitrogen and oxygen . Structurally similar benzoate derivatives are frequently utilized as building blocks and intermediates in organic synthesis and pharmaceutical research . Researchers value these compounds for their potential bioactivities; for instance, closely related Schiff bases have demonstrated significant gastroprotective activity in preclinical models. Studies on analogues have shown that the gastroprotective effect may be attributed to antioxidant properties , an increase in gastric wall mucus secretion, and the modulation of proteins involved in cellular stress and apoptosis, such as the up-regulation of Hsp70 and down-regulation of Bax . The molecular structure of this compound features an aromatic system that can be characterized by techniques such as NMR and IR spectroscopy, with details often confirmed by X-ray crystallography, as is common with this class of molecules . This product is intended for laboratory research and is not for diagnostic or therapeutic use . Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEOKIGHFFOGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with and .

    Reaction Conditions: The reaction involves the condensation of ethyl 4-aminobenzoate with 5-bromo-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as or , under reflux conditions.

    Purification: The product is then purified using techniques such as or to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as in the presence of a .

    Substitution: The bromine atom can be substituted with various nucleophiles, such as or , under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

    Substitution: Reagents like or .

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

  • Core Structure: The ethyl benzoate moiety provides an electron-withdrawing ester group, while the 5-bromo-2-hydroxybenzyl substituent introduces steric bulk, electron-withdrawing bromine, and a phenolic hydroxyl group capable of intramolecular hydrogen bonding with the adjacent amine nitrogen .

Physicochemical Properties

  • Spectroscopic Data : Key characterization methods for similar compounds include NMR (aromatic protons at δ 6.5–8.5 ppm, hydroxyl protons at δ 10–12 ppm), FT-IR (C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹), and mass spectrometry (molecular ion peaks consistent with molecular weight) .
  • Crystallography: Structural analogs (e.g., WEFQEG and VABTAV) crystallize in centric space groups, with intramolecular H-bonding between the phenolic –OH and amine nitrogen, influencing molecular planarity and packing .

Comparison with Similar Compounds

The structural and functional properties of Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate are compared below with key analogs, focusing on substituent effects, physicochemical behavior, and biological relevance.

Structural Analogues

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Features References
This compound 5-Bromo-2-hydroxybenzyl 350.21 Bromine enhances lipophilicity; phenolic –OH enables H-bonding. Potential bioactivity inferred from SAR studies of similar benzoates.
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV) 3,5-di-tert-butyl-2-hydroxybenzyl 413.49 Bulky tert-butyl groups hinder molecular packing; intramolecular H-bonding observed. Non-linear optical properties studied for SHG applications.
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate (WEFQEG) 2-Hydroxybenzyl 285.31 Simpler substituent; reduced steric hindrance. Used as a reference in crystallographic studies of H-bonding motifs.
Ethyl 4-(carbamoylamino)benzoate Carbamoyl group at 4-position 208.22 Urea linkage enhances hydrogen-bonding capacity. Evaluated as aquaporin inhibitors in SAR studies.
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine ring at phenethylamino group 363.41 Heterocyclic pyridazine enhances π-π interactions; explored in medicinal chemistry for receptor binding.

Biological Activity

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is an organic compound characterized by its unique structural features, including a bromine atom and a hydroxyl group. These modifications significantly influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₆BrNO₃, with a molecular weight of 350.21 g/mol. The presence of the bromine atom enhances its reactivity compared to other derivatives that may contain different halogens or substituents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets through several mechanisms:

  • Free Radical Bromination : The bromine atom can participate in free radical reactions, which may alter cellular functions.
  • Nucleophilic Substitution : The compound may engage in nucleophilic substitution reactions, affecting enzyme activity and protein interactions.
  • Oxidation : Oxidative processes can modify the compound's structure, influencing its biological effects.

Target Interactions

This compound has shown potential interactions with several biological targets:

  • Enzymes : Similar compounds have been noted for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Proteins : The compound may bind to proteins, altering their function and leading to downstream effects on cellular processes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The compound is expected to be absorbed through various routes, influenced by its solubility due to the hydroxyl group.
  • Distribution : Its distribution in biological systems may be affected by the bromine atom's presence, which can enhance lipophilicity.
  • Metabolism : Similar compounds are known to undergo metabolic transformations that can yield active metabolites.
  • Excretion : The compound's excretion pathways are likely similar to those of other benzoate derivatives.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

Compound NameKey Features
Ethyl 4-[(2-hydroxybenzyl)amino]benzoateLacks bromine; different reactivity profile
Ethyl 4-[(4-bromo-2-hydroxybenzyl)amino]benzoateDifferent bromine position; affects biological activity
Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoateContains chlorine instead of bromine; alters properties

The presence of the bromine atom in this compound enhances its reactivity and potential biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the biological activities associated with similar compounds. For instance, derivatives of 4-aminobenzoic acid have exhibited significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) as low as 15.62 µM against methicillin-resistant Staphylococcus aureus and notable cytotoxicity against cancer cell lines . These findings suggest that modifications similar to those in this compound could yield compounds with promising therapeutic effects.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate?

  • Methodology : The compound is synthesized via Schiff base condensation. A typical procedure involves refluxing equimolar amounts of ethyl 4-aminobenzoate and 5-bromo-2-hydroxybenzaldehyde in ethanol with catalytic acetic acid (~3 hours). The product is isolated by solvent evaporation and recrystallized from ethanol for purity. This method is analogous to the synthesis of structurally similar Schiff bases, such as Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate .
  • Key Considerations : Ensure stoichiometric control and inert atmosphere to minimize oxidation. Monitor reaction progress via TLC or HPLC.

Q. How is the compound characterized after synthesis?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the Schiff base linkage (imine proton at ~8.5 ppm and absence of aldehyde/amine peaks). IR spectroscopy verifies the presence of hydroxyl (-OH, ~3200–3500 cm1^{-1}) and ester (C=O, ~1700 cm1^{-1}) groups.
  • Elemental Analysis : Validate molecular composition (e.g., C, H, N percentages).
  • X-ray Crystallography : For crystalline samples, single-crystal XRD (using SHELX programs) provides definitive structural confirmation, as demonstrated in related compounds .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodology :

  • Byproducts : Unreacted starting materials (e.g., residual aldehyde or amine) or hydrolyzed esters.
  • Detection : HPLC or GC-MS for quantitative impurity profiling. For example, unreacted 5-bromo-2-hydroxybenzaldehyde can be identified via retention time comparison.
  • Mitigation : Optimize reaction time and purification steps (e.g., column chromatography or repeated recrystallization) .

Advanced Questions

Q. What challenges arise during crystallographic refinement of this compound?

  • Methodology :

  • Disorder Handling : Bulky substituents (e.g., bromo groups) may cause positional disorder. Use SHELXL’s PART and SUMP instructions to model disordered regions .
  • Hydrogen Bonding : Locate hydroxyl hydrogens via difference Fourier maps and refine with distance restraints (e.g., O–H = 0.84 ± 0.01 Å) .
  • Residual Electron Density : Address unexplained peaks near aromatic rings by checking for missed solvent molecules or twinning.

Q. How can intramolecular interactions be analyzed using crystallographic data?

  • Methodology :

  • Hydrogen Bonds : Measure donor-acceptor distances (e.g., O–H···N in Schiff bases, typically 2.6–2.8 Å) and angles (>150°).
  • Torsion Angles : Calculate dihedral angles between aromatic rings to assess planarity (e.g., 24.9° tilt observed in similar structures ).
  • Software Tools : Mercury CSD facilitates visualization and measurement of non-covalent interactions .

Q. How can computational modeling predict crystal packing and stability?

  • Methodology :

  • Packing Analysis : Use Mercury’s "Packing Similarity" tool to compare with known structures in the Cambridge Structural Database (CSD).
  • Energy Frameworks : Calculate lattice energy (e.g., using PIXEL) to identify dominant interactions (e.g., π-π stacking or halogen bonds from bromine) .
  • Molecular Dynamics (MD) : Simulate thermal stability under varying temperatures to assess polymorph transitions.

Q. What methodologies are used to evaluate potential pharmacological activity?

  • Methodology :

  • In Vitro Assays :
  • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC determination). Schiff bases often show activity due to metal chelation .
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA or fluorometric assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with other halogens) and compare bioactivity trends .

Q. How can contradictory spectroscopic and crystallographic data be resolved?

  • Methodology :

  • Cross-Validation : If NMR suggests a planar structure but XRD shows torsional strain, verify sample purity (e.g., check for polymorphs).
  • Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility in solution.
  • Theoretical Calculations : Compare experimental XRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian or ORCA) .

Notes

  • Software Citations : Always cite SHELXL for refinements and Mercury for visualization.
  • Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in public repositories like the Cambridge Structural Database.
  • Safety : Handle brominated compounds under fume hoods due to potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.